Isoquine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoquine is an isomeric analogue of amodiaquine, a well-known antimalarial drug. This compound has been developed as a second-generation lead compound for the treatment of malaria, particularly targeting the chloroquine-resistant strains of Plasmodium falciparum. It is considered a potentially safer alternative to amodiaquine, which can cause adverse effects such as agranulocytosis and liver damage .

Preparation Methods

Isoquine can be synthesized through a two-step Mannich reaction. The process involves the condensation of a primary amine with formaldehyde and a ketone or aldehyde to form a β-amino ketone or β-amino aldehyde. This method is simple and cost-effective, making it suitable for industrial production .

Chemical Reactions Analysis

Isoquine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Pharmacological Profile

Isoquine has demonstrated potent antimalarial activity in vitro and in vivo. Key findings include:

- In Vitro Activity : this compound exhibits strong inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Its IC50 values are reported to be around 6.01 nM against the K1 strain, indicating high potency .

- In Vivo Efficacy : The compound has shown excellent oral bioavailability with effective doses (ED50) ranging from 1.6 to 3.7 mg/kg against P. yoelii NS strain, outperforming amodiaquine which has higher required doses .

Comparative Safety Profile

One of the significant advantages of this compound over other antimalarials like amodiaquine is its safety profile:

- This compound does not produce hepatotoxic or hematotoxic metabolites, which are common side effects associated with amodiaquine due to cytochrome P450-mediated metabolism. Instead, this compound undergoes glucuronidation for clearance, minimizing toxicity risks .

Table 1: Comparative Efficacy and Safety of this compound and Other Antimalarials

| Compound | IC50 (nM) | ED50 (mg/kg) | Toxicity Profile |

|---|---|---|---|

| This compound | 6.01 | 1.6 - 3.7 | Low toxicity; no toxic metabolites |

| Amodiaquine | Varies | 7.4 - 9.0 | Hepatotoxic and hematotoxic |

| Chloroquine | Varies | Not specified | Resistance issues |

| Piperaquine | Varies | Not specified | Long half-life; resistance issues |

Case Study: Clinical Trials and Partnerships

This compound has been part of collaborative research efforts led by institutions such as the University of Liverpool and Medicines for Malaria Venture (MMV). These projects aim to evaluate this compound's efficacy in combination therapies to combat drug resistance effectively while ensuring patient safety .

Mechanism of Action

Isoquine exerts its antimalarial effects by interfering with the heme detoxification pathway in the malaria parasite. The drug becomes protonated within the acidic environment of the parasite’s digestive vacuole, leading to its accumulation and subsequent inhibition of heme polymerization. This results in the accumulation of toxic heme, which ultimately kills the parasite .

Comparison with Similar Compounds

Isoquine is compared with other 4-aminoquinoline antimalarials such as chloroquine and amodiaquine. Unlike amodiaquine, this compound does not form hepatotoxic and hematotoxic active metabolites, making it a safer alternative. Other similar compounds include tert-butyl-isoquine, pyronaridine, piperaquine, and naphthoquine. These compounds have varying degrees of efficacy and safety profiles, with this compound being notable for its reduced toxicity .

Properties

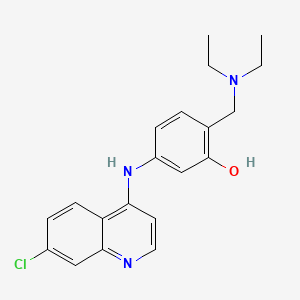

Molecular Formula |

C20H22ClN3O |

|---|---|

Molecular Weight |

355.9 g/mol |

IUPAC Name |

5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) |

InChI Key |

QGFYFOHMBDMGBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |

Synonyms |

5-(7-chloroquinolin-4-ylamino)-2-diethylaminomethylphenol ISQ1 cpd |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.